

Application Notes: Sodium Iodide Method for Genomic DNA Extraction from Tissue

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Compound of Interest

Compound Name: Sodium iodide

Cat. No.: B044934

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Introduction and Principle

The **sodium iodide** (NaI) method is a reliable and efficient technique for extracting high-quality genomic DNA from a variety of biological samples, including animal tissues. This method leverages the properties of **sodium iodide** as a strong chaotropic agent.^{[1][2]} Chaotropic agents disrupt the structure of water, weakening hydrophobic interactions that stabilize biological macromolecules like proteins and membranes.^{[1][3]}

The core principle involves:

- **Cell Lysis and Protein Denaturation:** A concentrated solution of NaI disrupts cell and nuclear membranes, releasing the cellular contents. Concurrently, it denatures and solubilizes cellular proteins, including DNases, which could otherwise degrade the DNA.^[2]
- **Selective DNA Precipitation:** While proteins and lipids remain solubilized by the chaotropic action of NaI, the DNA is selectively precipitated out of the solution by the addition of an alcohol, typically isopropanol.^{[2][4]}
- **Purification:** The precipitated DNA is then washed to remove residual salts and other contaminants, yielding high-purity DNA suitable for numerous downstream applications.^[5]

A significant advantage of this method is the avoidance of hazardous organic solvents like phenol and chloroform, making it a safer and more streamlined alternative.^{[2][6]}

Key Applications

DNA isolated using the **sodium iodide** method is of high purity and integrity, making it suitable for a wide range of molecular biology applications, including:

- Polymerase Chain Reaction (PCR) and Quantitative Real-Time PCR (qPCR)[7][8]
- Restriction Enzyme Digestion[7]
- Southern Blot Analysis[7]
- Sanger and Next-Generation Sequencing (NGS)
- Genotyping and SNP Analysis

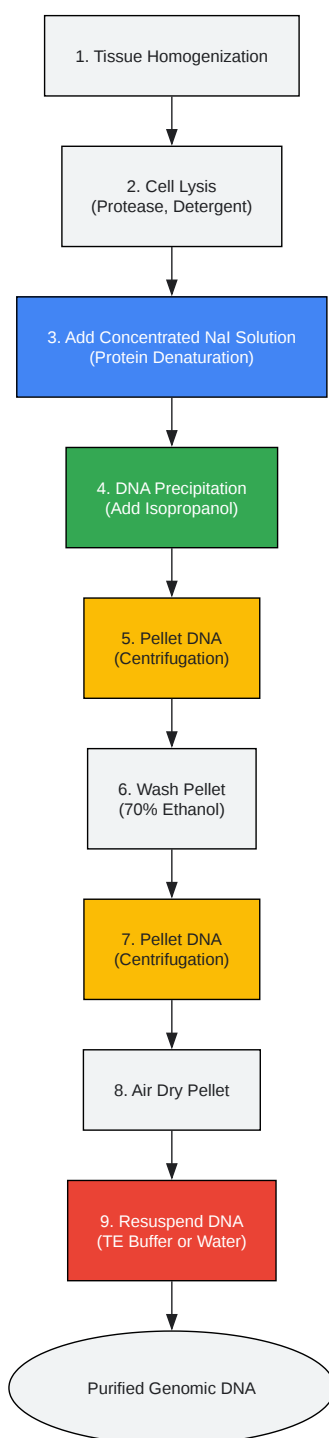
Quantitative Data Summary

The **sodium iodide** method provides consistent and high-quality DNA yields from various tissue types. The following table summarizes representative quantitative data.

| Sample Type | DNA Yield | Purity (A260/A280) | Notes |
|-----------------------------|--|--------------------|---|
| Horse Whole Blood (EDTA) | 56.62 µg/mL | 1.91 | Data from a commercial kit utilizing the NaI method.[2] |
| Horse Whole Blood (Heparin) | 48.34 µg/mL | 1.88 | Demonstrates applicability with different anticoagulants.[2] |
| Cow Whole Blood (EDTA) | 22.04 µg/mL | 1.86 | Yield can vary between species.[2] |
| CHO Cells in Bioreactor | ~100% Recovery (10-100,000 pg/mL) | Not Specified | Optimized for residual host cell DNA in biopharmaceutical production.[8] |
| Animal Tissue (General) | Sufficient for PCR/downstream applications | High Purity | Yields vary by tissue type; kidney tissue is noted to yield high quantities.[9] |

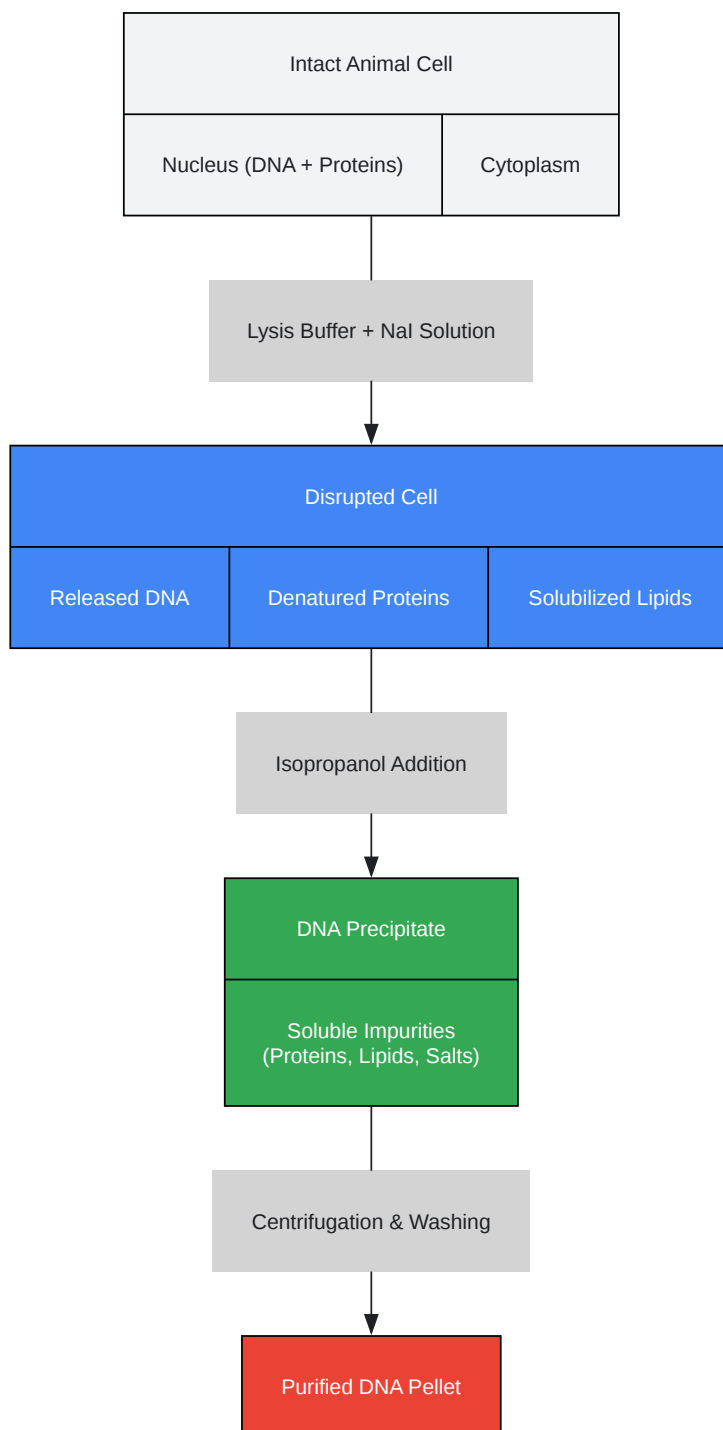
Experimental Workflow and Mechanism Diagrams

The following diagrams illustrate the experimental workflow and the underlying mechanism of the **sodium iodide** DNA extraction method.



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Caption: Experimental workflow for genomic DNA extraction from tissue using the **sodium iodide** method.



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Caption: Mechanism of NaI as a chaotropic agent for cell lysis and DNA purification.

Detailed Experimental Protocol

This protocol provides a general procedure for extracting genomic DNA from animal tissue. Volumes should be scaled according to the starting amount of tissue.

I. Materials and Reagents

- Tissue Sample: Up to 20 mg of fresh or frozen animal tissue
- Lysis Solution: (e.g., 10 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM EDTA, 1% SDS)
- Proteinase K Solution: 20 mg/mL
- RNase A Solution (Optional): 10 mg/mL
- **Sodium Iodide** (NaI) Solution: 6 M NaI in TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA), stored protected from light.[\[10\]](#)
- Isopropanol: 100%
- Wash Buffer: 70% Ethanol
- Elution Buffer: TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water
- Equipment: Microcentrifuge, 1.5 mL microcentrifuge tubes, vortexer, heating block or water bath.

II. Procedure

- Sample Preparation and Lysis a. Place 5-20 mg of tissue into a 1.5 mL microcentrifuge tube. If starting with a larger piece, mince it into small fragments on a clean surface. b. Add 300 μ L of Lysis Solution to the tube. c. Add 10 μ L of Proteinase K solution (20 mg/mL). d. Vortex briefly to mix and incubate at 55°C for 1-3 hours (or overnight) until the tissue is completely lysed. Intermittent vortexing can aid lysis.
- RNA Removal (Optional) a. Cool the lysate to room temperature. b. Add 5 μ L of RNase A solution (10 mg/mL), mix by inversion, and incubate at 37°C for 30 minutes.
- Protein Denaturation and Removal a. Add 300 μ L of the 6 M **Sodium Iodide** Solution to the lysate. b. Vortex vigorously for 15-20 seconds to ensure thorough mixing. c. Centrifuge at

~12,000 x g for 5 minutes to pellet any insoluble debris.

- DNA Precipitation a. Carefully transfer the clear supernatant to a new, clean 1.5 mL microcentrifuge tube. b. Add an equal volume (approximately 600 μ L) of 100% isopropanol. [4] c. Mix gently by inverting the tube 10-15 times until a white, stringy DNA precipitate becomes visible. d. Centrifuge at ~12,000 x g for 10 minutes to pellet the genomic DNA. A small white pellet should be visible at the bottom of the tube.
- Washing a. Carefully decant or pipette off the supernatant without disturbing the DNA pellet. b. Add 500 μ L of 70% ethanol to wash the pellet. This step removes residual NaI and other salts. c. Centrifuge at ~12,000 x g for 5 minutes. d. Carefully decant the ethanol. Repeat the wash step if high purity is critical.
- Drying and Elution a. After the final wash, remove as much ethanol as possible with a pipette. b. Air-dry the pellet at room temperature for 5-10 minutes. Do not over-dry, as this can make the DNA difficult to dissolve. The pellet should be translucent, not stark white. c. Add 50-100 μ L of Elution Buffer (TE Buffer or nuclease-free water) directly onto the pellet. d. Incubate at 55-65°C for 5-10 minutes to aid in resuspension. e. Gently pipette the solution up and down to fully dissolve the DNA.
- Storage a. Store the purified genomic DNA at 4°C for short-term use or at -20°C for long-term storage.

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